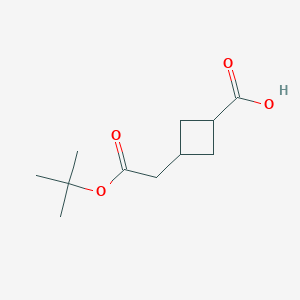

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

Description

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid (CAS: 1008773-79-2) is a cyclobutane derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a carboxylic acid moiety. Its molecular formula is C₁₀H₁₇NO₄, with a molar mass of 215.25 g/mol . The compound exhibits a predicted density of 1.17 g/cm³ and a boiling point of 368.3°C, with a pKa of 4.58, indicating moderate acidity . It is stored at 2–8°C and is classified as an irritant, requiring careful handling .

This compound serves as a critical intermediate in organic synthesis, particularly for bioactive molecules. Analogous BOC-protected cyclohexane derivatives (e.g., cis-3-aminocyclohexanecarboxylic acid) are precursors to γ-aminobutyric acid (GABA) analogs, which are relevant to neurological therapeutics .

Properties

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUHNXJFVFZURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847416-52-8 | |

| Record name | (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl bromoacetate with a cyclobutanone derivative in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The tert-butoxycarbonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

The synthesis of CBMCA typically involves the cyclization of appropriate precursors. A common method includes the reaction of tert-butyl bromoacetate with a cyclobutanone derivative in the presence of a base, followed by hydrolysis to yield the desired product.

In industrial settings, continuous flow reactors and advanced purification techniques are employed to enhance yield and purity compared to laboratory-scale methods.

Organic Synthesis

CBMCA serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for selective modifications, making it useful in creating derivatives that can exhibit different chemical properties or biological activities.

Medicinal Chemistry

Research has indicated that CBMCA has potential therapeutic properties. It has been investigated for its ability to inhibit protein farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cancer cell proliferation. Inhibition of FTase prevents the farnesylation of the Ras protein, crucial for its activity in promoting cell growth .

Mechanism of Action : By inhibiting FTase, CBMCA disrupts Ras signaling pathways, which are often aberrant in cancer biology.

CBMCA has shown promise in biological studies, particularly regarding its interaction with biomolecules:

- FTase Inhibition : Studies have demonstrated that CBMCA effectively reduces cell proliferation in cancer cell lines by targeting Ras signaling pathways.

- Antifungal Properties : The compound also exhibits antifungal activity by inhibiting squalene synthetase, an enzyme involved in sterol biosynthesis in fungi. This suggests potential applications for treating fungal infections.

Cancer Cell Proliferation Study

A study investigated the effects of CBMCA on various cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations. The results indicated that CBMCA effectively induces apoptosis in these cells by disrupting Ras signaling pathways.

Fungal Inhibition Assays

In vitro assays showed that CBMCA inhibited the growth of several fungal strains, including Candida albicans. The compound's ability to block squalene synthetase was confirmed through enzyme activity assays, demonstrating its potential as an antifungal agent.

Summary of Biological Activities

| Activity | Target/Pathway | Result |

|---|---|---|

| FTase Inhibition | Ras Protein | Reduced cell proliferation |

| Antifungal Activity | Squalene Synthetase | Inhibited fungal growth |

Mechanism of Action

The mechanism of action of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the tert-butoxycarbonylmethyl group can influence the compound’s overall reactivity and stability . These interactions can affect various biochemical pathways and processes, making the compound useful in different research contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid with structurally related BOC-protected carboxylic acids and esters:

Key Observations:

- Ring Size and Melting Points: The cyclopropane derivative (178°C) and cyclopentane analog (245–250°C) exhibit higher melting points than the cyclohexane variant (127–133°C), likely due to increased ring strain (cyclopropane) or optimized crystal packing (cyclopentane) . The cyclobutane compound’s melting point is unreported, but its predicted lower density (1.17 g/cm³) suggests less efficient packing compared to rigid smaller rings .

- Acidity: The cyclobutane compound’s pKa (4.58) reflects moderate acidity, influenced by the electron-withdrawing BOC group. Comparable data for other compounds are unavailable, but ester derivatives (e.g., methoxycarbonyl) would exhibit higher pKa values due to reduced carboxylate stabilization .

- Stability: The BOC group enhances stability under acidic conditions, making these compounds suitable for stepwise syntheses. The methoxycarbonyl analog lacks this protection, limiting its utility in multi-step reactions .

Research Findings and Data

Spectroscopic Trends

- Chemical Shifts: highlights sulfation effects on hexasaccharide NMR shifts, but for BOC-protected acids, the tert-butyl group’s electron-donating nature likely upshifts adjacent proton resonances. For example, the cyclohexane derivative’s $ ^1H $ NMR shows broad peaks at δ 9.20–10.4 (carboxylic acid) and δ 1.43 (BOC methyl groups) .

Biological Activity

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid (CBMCA) is a cyclobutane derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

CBMCA has the molecular formula and features a cyclobutane ring with a tert-butoxycarbonyl group. Its structural characteristics contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.

| Property | Value |

|---|---|

| Molecular Formula | C11H18O4 |

| Molecular Weight | 198.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Inhibition of Enzymatic Pathways

Research indicates that CBMCA exhibits inhibitory effects on several key enzymatic pathways. Notably, it has been shown to inhibit protein farnesyltransferase (FTase), an enzyme critical for the post-translational modification of proteins involved in cell signaling and cancer progression.

- Mechanism of Action : The inhibition of FTase prevents the farnesylation of the Ras protein, which is essential for its activity in promoting cell proliferation. This mechanism is particularly relevant in cancer biology, where aberrant Ras signaling is a common feature.

Antifungal Activity

CBMCA has also demonstrated antifungal properties, inhibiting fungal growth through the disruption of squalene synthetase, an enzyme involved in sterol biosynthesis in fungi. This activity suggests potential applications in treating fungal infections.

Case Studies

- Cancer Cell Proliferation : A study investigated the effects of CBMCA on various cancer cell lines, revealing a significant reduction in cell viability at micromolar concentrations. The results indicated that CBMCA effectively induces apoptosis in these cells by disrupting Ras signaling pathways .

- Fungal Inhibition : In vitro assays showed that CBMCA inhibited the growth of several fungal strains, including Candida albicans. The compound's ability to block squalene synthetase was confirmed through enzyme activity assays, demonstrating its potential as an antifungal agent .

Table 2: Summary of Biological Activities

| Activity | Target/Pathway | Result |

|---|---|---|

| FTase Inhibition | Ras Protein | Reduced cell proliferation |

| Antifungal | Squalene Synthetase | Inhibited fungal growth |

Q & A

Basic: What are the standard synthetic routes for cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid?

Methodological Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of a precursor amine. For example, analogous compounds like cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid are synthesized via Boc-protection of 3-aminobenzoic acid derivatives, followed by cyclization and purification through ethyl acetate solvent evaporation . Key steps include:

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃).

- Cyclization : Acid-catalyzed or thermal cyclization to form the cyclobutane ring.

- Crystallization : Ethyl acetate is commonly used for recrystallization to achieve high purity (>95%) .

- Validation : Confirm success via H NMR (e.g., δ 1.43 ppm for Boc methyl groups) and IR (C=O stretch at ~1700 cm⁻¹) .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization relies on spectroscopic and crystallographic techniques:

- H NMR : Key signals include Boc tert-butyl protons (δ 1.43 ppm, singlet) and cyclobutane protons (δ 1.05–2.40 ppm, multiplet) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester/acid C=O stretch) confirm functional groups .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., O-H⋯O and N-H⋯O interactions forming R₂²(8) motifs) .

- Melting Point Analysis : Discrepancies in reported values (e.g., 127–133°C vs. 178°C for similar Boc-protected acids) require validation via differential scanning calorimetry (DSC) to assess purity .

Advanced: How do intermolecular hydrogen bonds influence the compound’s stability and crystallinity?

Methodological Answer:

Intermolecular hydrogen bonds (e.g., O-H⋯O and N-H⋯O) form one-dimensional strands along crystallographic axes, enhancing thermal stability and crystallinity . For example:

- R₂²(8) Motifs : Eight-membered rings stabilize crystal packing, reducing solubility in non-polar solvents.

- Impact on Storage : Hydrogen-bonded networks may reduce hygroscopicity, making the compound suitable for long-term storage at room temperature.

- Experimental Validation : Use temperature-dependent XRD to monitor structural stability and thermogravimetric analysis (TGA) to assess decomposition thresholds .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Methodological Answer:

Contradictions often arise from:

- Isomeric Impurities : cis/trans isomers or enantiomers (e.g., cyclopropane derivatives in ). Use chiral HPLC or polarimetry to assess enantiomeric excess.

- Purity Gradients : Commercial samples may vary in purity (e.g., 95% vs. 97% in ). Validate via HPLC with UV detection (λ = 254 nm).

- Analytical Methods : Capillary melting points may differ from DSC measurements. Standardize protocols using DSC for accuracy .

Basic: What are common functional group transformations involving the tert-butoxycarbonyl (Boc) group?

Methodological Answer:

The Boc group is acid-labile, enabling controlled deprotection:

- Deprotection : Use HCl/dioxane or trifluoroacetic acid (TFA) to cleave the Boc group, yielding the free amine.

- Nucleophilic Substitution : The carboxylic acid moiety can undergo esterification (e.g., methyl ester formation via Fischer-Speier) or amide coupling (e.g., EDC/HOBt).

- Monitoring Reactions : Track Boc removal via TLC (disappearance of Boc-related Rf spots) or H NMR (loss of δ 1.43 ppm signal) .

Advanced: How to design experiments to study stereochemical effects on biological activity?

Methodological Answer:

- Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) or enantiopure starting materials (e.g., ).

- Bioactivity Assays : Compare cis vs. trans isomers in receptor-binding studies (e.g., GABA uptake inhibition, as in ).

- Structural Analysis : Correlate X-ray crystallography data (e.g., hydrogen-bonding patterns) with IC₅₀ values to identify pharmacophoric motifs .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Solvent Optimization : Use ethyl acetate for crystallization (high recovery, minimal isomerization) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity.

- Process Monitoring : In-line FTIR or Raman spectroscopy ensures real-time control over Boc protection/deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.